
(4-(Methylsulfonyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Methylsulfonyl)piperazin-1-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C19H25N5O3S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lipid Peroxidation Inhibition
Compounds with similar structural features, specifically those containing piperazinyl and pyridazinyl moieties, have been studied for their potential to inhibit lipid peroxidation. Such compounds have shown comparable potency to established antioxidants like alpha-tocopherol, suggesting potential therapeutic applications in conditions where oxidative stress plays a critical role (J. Braughler et al., 1987).
Antagonistic Interaction with CB1 Cannabinoid Receptor
Research into compounds featuring piperazinyl and pyridazinyl groups has also explored their interaction with the CB1 cannabinoid receptor. Such studies contribute to understanding the pharmacological profiles of potential therapeutic agents targeting cannabinoid receptors, which are relevant for treatments in pain management, neurological disorders, and other conditions (J. Shim et al., 2002).
Glucan Synthase Inhibition
Pyridazinone derivatives have been investigated for their role as β-1,3-glucan synthase inhibitors, presenting a novel approach to antifungal therapy. Such compounds could potentially offer new treatments for fungal infections by targeting the synthesis of key structural components in fungal cell walls (Gang Zhou et al., 2011).
Antiproliferative Activity
The structural motif of piperazinyl linked to pyrimidinone has been synthesized and evaluated for antiproliferative activity against various human cancer cell lines. This research indicates the potential for compounds with similar structures to serve as leads in the development of new anticancer agents (L. Mallesha et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound inhibits the phosphorylation of AKT in human cancer cells, thereby modulating the cellular PI3K/AKT/mTOR pathway . This inhibition disrupts the signaling pathway, leading to changes in cell proliferation and survival.
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced tumor growth and survival.
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-29(26,27)24-12-10-23(11-13-24)19(25)15-6-8-22(9-7-15)18-5-4-16(20-21-18)17-3-2-14-28-17/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNMOCXJFADJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2814548.png)
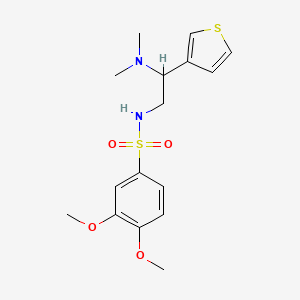
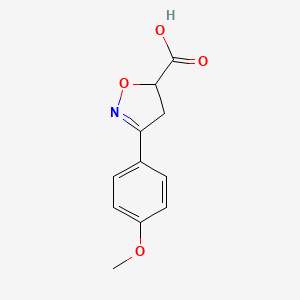
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2814553.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2814555.png)
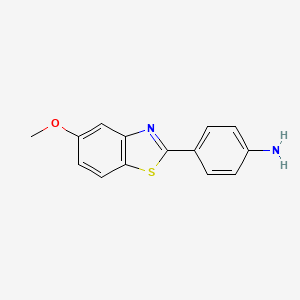
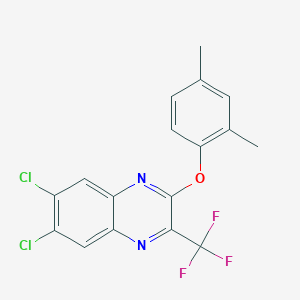
![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814559.png)
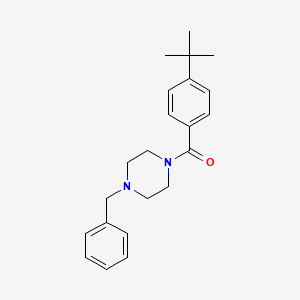
![3-[2-(Naphthalen-2-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2814566.png)
![[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2814567.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2814568.png)
